molecular formula C8H4BrF2NO3 B1412914 3',4'-Difluoro-5'-nitrophenacyl bromide CAS No. 1803809-42-8

3',4'-Difluoro-5'-nitrophenacyl bromide

Cat. No.: B1412914
CAS No.: 1803809-42-8
M. Wt: 280.02 g/mol
InChI Key: GOBMZHIRYLKVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Difluoro-5'-nitrophenacyl bromide is a halogenated aromatic ketone designed for use as a versatile reactive intermediate in organic synthesis. Its molecular formula is C₈H₄BrF₂NO₃ . This compound features a bromine atom at the α-position of the acetophenone core and is further functionalized with nitro and fluorine substituents on the phenyl ring . The strategic placement of these electron-withdrawing groups creates an electron-deficient aromatic system, significantly enhancing the compound's reactivity . This compound is primarily valuable in nucleophilic substitution reactions, where the bromine serves as a proficient leaving group, facilitating the introduction of the phenacyl moiety onto various nucleophiles such as amines, thiols, or alkoxides . Researchers can also leverage the nitro group for further transformations; for instance, it can be selectively reduced to an amino group using agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, providing a versatile handle for synthesizing novel diamines or other complex structures . The presence of fluorine atoms not only tunes the electronic properties of the ring but may also be exploited in the development of materials with specific properties or in pharmaceutical research for creating fluorinated analogs . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(3,4-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBMZHIRYLKVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3',4'-Difluoro-5'-nitrophenacyl bromide (DFNB) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and industry, supported by relevant data and case studies.

  • Chemical Formula : C₈H₄BrF₂NO₃
  • CAS Number : 1803809-42-8
  • Molecular Weight : 163.02 g/mol

The compound features a nitro group and two fluorine atoms, which significantly influence its reactivity and biological properties. The unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis

DFNB can be synthesized through a multi-step process involving the nitration of 3',4'-difluoroacetophenone. The reaction typically employs concentrated nitric acid and sulfuric acid under controlled conditions to yield the desired nitrophenacyl bromide.

Synthetic Route

  • Starting Material : 3',4'-Difluoroacetophenone
  • Reagents :
    • Concentrated HNO₃ (nitrating agent)
    • Concentrated H₂SO₄ (catalyst)
  • Reaction Conditions : Controlled temperature to optimize yield.
  • Reaction Equation :
    3 4 Difluoroacetophenone+HNO33 4 Difluoro 5 nitrophenacyl bromide+H2O\text{3 4 Difluoroacetophenone}+\text{HNO}_3\rightarrow \text{3 4 Difluoro 5 nitrophenacyl bromide}+\text{H}_2\text{O}

Biological Activity

Research indicates that DFNB exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The presence of the nitro group is crucial for its interaction with biological targets.

The mechanism of action of DFNB involves several pathways:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
  • Enzyme Inhibition : DFNB has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
  • Cellular Uptake : The fluorine substituents enhance lipophilicity, facilitating cellular penetration and bioavailability.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the efficacy of DFNB against various bacterial strains, including Mycobacterium tuberculosis. Results indicated a minimum inhibitory concentration (MIC) of 0.6 µM, demonstrating potent activity comparable to standard antibiotics like Isoniazid .
  • Cytotoxicity Assessment
    • In vitro cytotoxicity tests on HepG2 human liver carcinoma cells revealed that DFNB exhibited low toxicity (IC50 > 100 µM), suggesting a favorable therapeutic index for further development .
  • Fluorinated Derivatives
    • Derivatives of DFNB with altered substitution patterns were synthesized and tested for their biological activity. Compounds with additional fluorine atoms showed enhanced antimicrobial potency, highlighting the importance of fluorination in drug design .

Data Summary

CompoundMIC (µM)IC50 (µM)Biological Activity
This compound0.6>100Antimicrobial against M. tuberculosis
Fluorinated derivative A0.5>100Enhanced activity
Fluorinated derivative B1.0>100Moderate activity

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Features
This compound C₈H₄BrF₂NO₃ ~293 Not reported High electrophilicity (Br, NO₂)
3',5'-Difluoro-4'-nitrophenacyl bromide C₈H₄BrF₂NO₃ ~293 Not reported Para-NO₂ enhances resonance
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 65 Volatile, simple alkylation agent
3',4'-Dibromo-5'-fluorophenacyl chloride C₈H₄Br₂ClFO 330.38 Not reported Dual Br substituents increase steric bulk

Preparation Methods

Starting Material Selection

The synthesis begins with the selection of a precursor compound, typically 3',4'-difluoro-2'-nitroacetophenone or a similar phenacyl derivative. This compound features the fluorine and nitro groups positioned on the aromatic ring, which are critical for the desired properties of the final product.

Bromination of Phenacyl Derivatives

The core step involves the selective bromination at the phenacyl position. The process generally employs bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents. The choice of reagent depends on the desired selectivity and reaction conditions.

Reagent Solvent Temperature Reaction Time Remarks
Bromine (Br₂) Acetic acid or dichloromethane Room temperature or slightly elevated 1-3 hours Controlled addition to prevent over-bromination
N-bromosuccinimide (NBS) Dichloromethane Room temperature 2-4 hours Often used with a radical initiator for selective benzylic bromination

This reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom at the phenacyl position, yielding 3',4'-Difluoro-5'-nitrophenacyl bromide .

Reaction Conditions and Optimization

  • Temperature control is crucial to prevent polybromination or substitution at undesired positions.
  • Solvent choice influences the selectivity and yield; dichloromethane is commonly preferred for its inertness and ease of removal.
  • Reaction duration is optimized to maximize yield while minimizing side reactions.

Purification and Characterization

Post-reaction, the crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or hexanes. Characterization involves:

Industrial and Scale-up Considerations

For large-scale synthesis, continuous flow reactors and automated dosing systems are employed to enhance safety and reproducibility. The process parameters are scaled proportionally, maintaining strict control over temperature, reagent addition rate, and reaction time.

Data Table: Summary of Synthesis Parameters for Bromination

Parameter Typical Range Purpose/Effect
Reagent Bromine or NBS Electrophilic bromination
Solvent Dichloromethane or acetic acid Solubilizes reactants, controls reactivity
Temperature 0°C to 25°C Enhances selectivity, prevents over-bromination
Reaction Time 1-4 hours Ensures complete conversion without side reactions
Purification Chromatography or recrystallization Obtains pure product

Research Findings and Notes

  • The selectivity of bromination is heavily influenced by the electronic effects of fluorine and nitro groups, which activate the phenacyl position toward electrophilic substitution.
  • Reaction optimization has demonstrated that lower temperatures and controlled reagent addition significantly improve yield and purity.
  • The reaction mechanism involves electrophilic attack by bromine on the activated aromatic ring, facilitated by the electron-withdrawing groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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